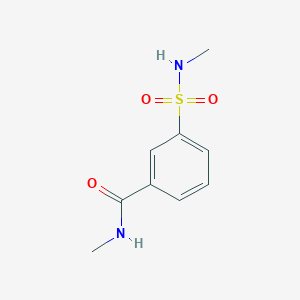![molecular formula C16H15BrN2OS B2994541 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide CAS No. 202664-41-3](/img/structure/B2994541.png)
4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide is a synthetic organic compound, composed of a thiazole ring bonded to a benzyloxy phenyl group and an amino group It exists in salt form with hydrobromide
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multistep reaction. The initial step often involves the formation of the thiazole ring by reacting a 2-aminothiazole precursor with a suitable benzyloxy phenyl derivative. The reaction usually requires conditions such as anhydrous solvents, elevated temperatures, and catalysts like Lewis acids or bases to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. This often includes using a larger scale benzyloxy phenyl derivative and more efficient purification techniques such as crystallization or chromatography to obtain the hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidative cleavage of the benzyloxy group to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amino group, converting it to other functional groups like alkylamines.
Substitution: Various nucleophilic substitutions can occur on the thiazole ring, leading to a wide array of derivatives.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalysts.
Major Products Formed from These Reactions:
Oxidative products generally include phenolic derivatives.
Reduction yields various alkyl or aryl amines.
Substitution reactions produce diverse thiazole derivatives.
Scientific Research Applications
Chemistry: Utilized as a building block in the synthesis of complex organic molecules
Biology: Investigated for its interaction with biological molecules. It can act as a ligand in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Potentially relevant in drug development, particularly in designing molecules with antimicrobial, anticancer, and anti-inflammatory activities. Its unique structural framework can be modified to enhance biological activity and pharmacokinetic properties.
Industry: Employed in the development of new materials, such as organic semiconductors and light-emitting diodes, due to its stable aromatic structure and electron-donating properties.
Mechanism of Action
The precise mechanism of action depends on its application. In medicinal chemistry, it interacts with molecular targets like enzymes or receptors by binding to active sites or allosteric sites, modifying their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking due to the aromatic nature of the compound.
Molecular Targets and Pathways Involved: The compound may inhibit enzymatic pathways or modulate receptor activities, leading to altered cellular responses. This can affect various biological processes like signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
4-phenyl-1,3-thiazol-2-amine
4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine
4-[3-(Methoxy)phenyl]-1,3-thiazol-2-amine
4-[3-(Ethoxy)phenyl]-1,3-thiazol-2-amine
These compounds share similar core structures but differ in the substituents attached to the phenyl and thiazole rings, leading to variations in their chemical and biological behaviors.
In summary,: 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide is a compound with vast potential in various fields of science and industry, attributed to its versatile chemistry and unique structural features. It serves as a valuable tool in research and development, paving the way for innovative discoveries and applications.
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS.BrH/c17-16-18-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12;/h1-9,11H,10H2,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISZJRXLNZJZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=N3)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
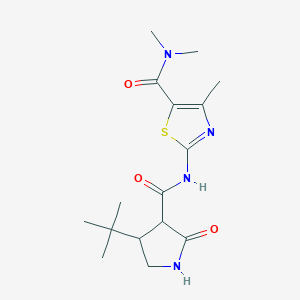
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)
![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

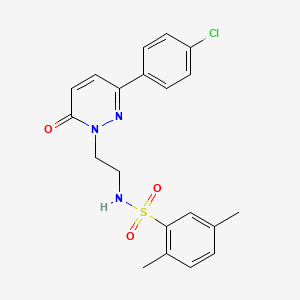
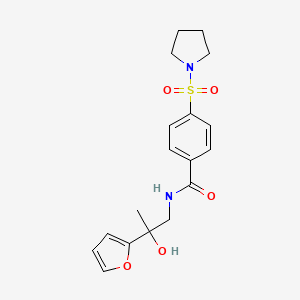
![ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2994472.png)
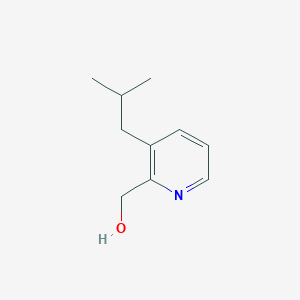

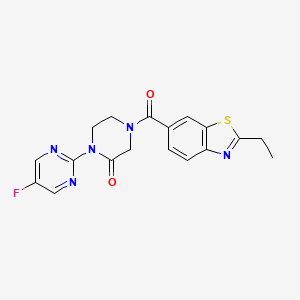
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)
